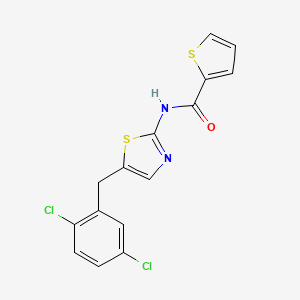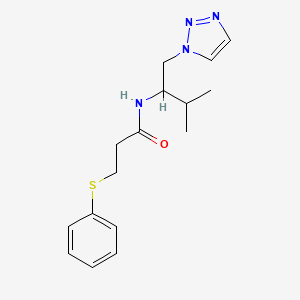
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide" is a chemical entity that appears to be related to a class of compounds with various pharmacological activities. The structure suggests the presence of a triazole ring, which is a common motif in medicinal chemistry, often associated with antimicrobial and antiproliferative properties, as seen in compounds that inhibit tubulin polymerization and tumor cell growth . Additionally, the phenylthio moiety is a feature that can be found in molecules with antisecretory activity against gastric acid secretion and in dipeptidyl peptidase IV (DPP-4) inhibitors .
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the introduction of functional groups that confer the desired biological activity. For instance, the synthesis of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide involves the treatment with butyllithium to produce a dianion that can react with electrophiles to give cyclopropanes . Similarly, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common method for introducing triazole rings . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features a triazole ring, known for its role in binding to biological targets, and a phenylthio group, which could influence the molecule's electronic properties and conformational stability. The presence of these groups can affect the molecule's overall shape and electronic distribution, which are crucial for its interaction with biological targets .
Chemical Reactions Analysis
Compounds with similar structures have been shown to participate in various chemical reactions. For example, the phenylthio moiety can be involved in cyclization reactions to form cyclopropanes , and the triazole ring can be formed via CuAAC reactions . These reactions are important for the modification and optimization of the compound's pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The triazole ring could contribute to the compound's polarity and ability to form hydrogen bonds, while the phenylthio group could affect its lipophilicity and electronic properties. Spectroscopic methods, such as IR spectroscopy and NMR, are typically used to analyze these properties, as demonstrated in the study of N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides . These properties are critical for the compound's solubility, stability, and overall pharmacokinetic profile.
科学的研究の応用
Chemical Synthesis and Structural Analysis
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide and its derivatives are prominently used in chemical synthesis. For instance, a study demonstrated the synthesis of a bi-triazole precursor for potential applications in pharmaceuticals and agrochemicals (Hajib et al., 2022). Another example includes the creation of novel 1,2,3-triazole derivatives for antimicrobial activities (Boechat et al., 2011).
Catalysis and Organic Reactions
These compounds are also important in catalysis and organic reactions. Research shows their use in catalyst activation with Rhodium and Iridium complexes, facilitating transfer hydrogenation and oxidation reactions (Saleem et al., 2014). Another study highlights their role in synthesizing novel 1,2,3-triazoles for urease and anti-proliferative activity, indicating their potential in bioactive compound development (Ali et al., 2022).
Pharmacological Research
In pharmacological research, derivatives of this compound have been evaluated for their potential as anticonvulsant agents. A study synthesized and tested a series of derivatives, finding some to exhibit promising anticonvulsant properties (Kamiński et al., 2016). Additionally, these compounds have been investigated for their anticancer activities, with certain derivatives showing potential against specific cancer cell lines (Gomha et al., 2017).
Innovative Applications
Innovative applications include the generation of a new scaffold for rapid access to antimicrotubule agents, which can inhibit cancer cell growth and tubulin polymerization (Stefely et al., 2010). This highlights the versatility of these compounds in developing new therapeutic agents.
特性
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-13(2)15(12-20-10-9-17-19-20)18-16(21)8-11-22-14-6-4-3-5-7-14/h3-7,9-10,13,15H,8,11-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIYTIQTVPVFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2515004.png)
![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515007.png)
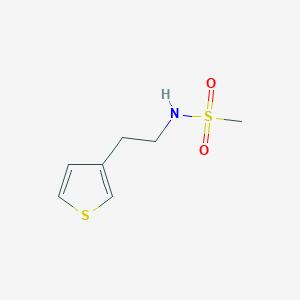
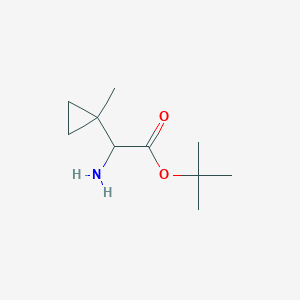


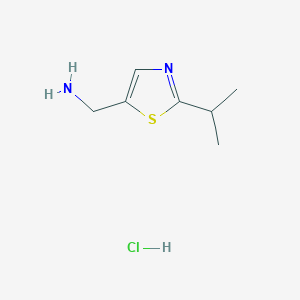
![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)
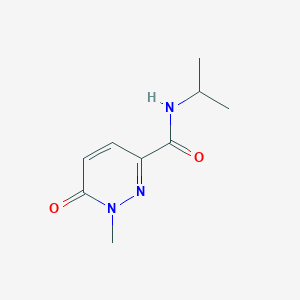
![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)
